molecular formula C22H25N5O3 B2795536 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea CAS No. 946356-31-6

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea

Cat. No. B2795536
CAS RN: 946356-31-6
M. Wt: 407.474
InChI Key: PJRRMXINHCBTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea, also known as IMPU-1, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of urea derivatives and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

Scientific Research Applications

Pyrimidine Derivatives and Chemical Reactions

Pyrimidine derivatives, such as 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea, have been studied for their chemical reactivity and potential applications in various fields. The reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate produces products like 2-anilino-4-ethoxy-6-methylpyrimidine and 1, 3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. These reactions showcase the versatility of pyrimidine derivatives in synthesizing complex chemical structures, which could have implications in materials science, pharmaceuticals, and chemical synthesis methodologies (Hiroshi Yamanaka, Setsuko Niitsuma, & Takao Sakamoto, 1979).

Autophagy and Apoptosis in Cancer Therapy

A synthetic phenoxypyrimidine urea derivative, AKF-D52, has shown potential in triggering both intrinsic and extrinsic apoptosis pathways as well as cytoprotective autophagy in human non-small cell lung cancer cells. This compound's mechanism involves the induction of apoptosis through mitochondrial-dependent signaling and death receptor upregulation, highlighting its potential as a novel therapeutic agent in cancer treatment (Hyo-Sun Gil, Jeong-Hun Lee, et al., 2021).

Molecular Self-Assembly and Supramolecular Chemistry

Ureidopyrimidinones demonstrate strong dimerization capabilities through quadruple hydrogen bonding, presenting significant implications for supramolecular chemistry and the design of molecular self-assembling systems. The high dimerization constants and the ability to form stable DDAA (donor−donor−acceptor−acceptor) arrays make these compounds ideal candidates for constructing complex molecular architectures, which could be utilized in the development of nanomaterials, biomimetic systems, and molecular recognition processes (F. H. Beijer, R. Sijbesma, et al., 1998).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-14(2)30-21-13-20(23-15(3)24-21)25-16-5-7-17(8-6-16)26-22(28)27-18-9-11-19(29-4)12-10-18/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRRMXINHCBTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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